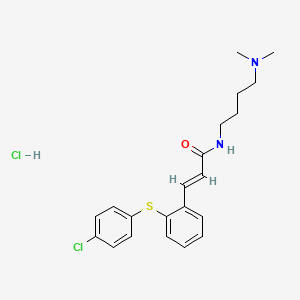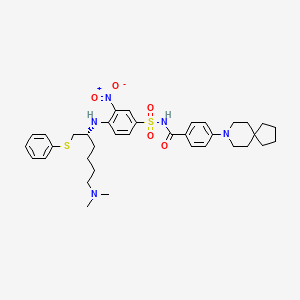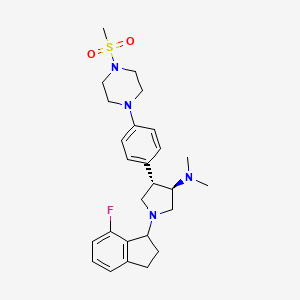![molecular formula C20H28N4O5 B605106 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate CAS No. 943650-25-7](/img/structure/B605106.png)
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate
説明
“2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide” is a compound that has been studied for its potential role in inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair . This compound is part of a class of molecules that have been actively pursued for drug discovery, particularly in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole core with a propylpiperidin-4-yl group at the 2-position and a carboxamide group at the 7-position . The structural features of this compound are believed to be important for its ability to inhibit PARP .
科学的研究の応用
QSAR Study and PARP Inhibition for Cancer Treatment
- Quantitative Structure-Activity Relationship (QSAR) Study : A QSAR study on 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as a PARP inhibitor for cancer treatment indicated significant potential. The study used a genetic algorithm and multiple linear regressions to develop a model predicting PARP inhibitor activity, highlighting its significance in designing novel cancer therapies (Riahi et al., 2008).
- Discovery and Structure-Activity Relationship (SAR) Study : Another research focused on the discovery and SAR of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP inhibitors. This work led to the identification of a novel PARP-1 inhibitor, demonstrating its effectiveness in enhancing the cytotoxicity of temozolomide in cancer cell lines (Zhu et al., 2015).
Structural Requirements and Predictive Models
- Structural Requirements for PARP Inhibition : A study aimed to elucidate the structural features of substituted derivatives of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide necessary for PARP inhibition. It developed predictive 2D QSAR models, providing insights into the influence of various molecular descriptors on activity, aiding in the design of novel PARP inhibitors (Sharma, 2014).
Antimicrobial Studies
- Antimicrobial Potential : Although not directly related to the specific chemical , studies on similar benzimidazole derivatives have shown promising antimicrobial properties. These studies highlight the potential of benzimidazole compounds in developing new antimicrobial agents (Khairwar et al., 2021).
作用機序
Target of Action
The primary target of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known as ABT-472, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in DNA repair and cell death, making it a significant target in cancer research .
将来の方向性
生化学分析
Biochemical Properties
ABT-472 interacts with the PARP-1 enzyme, a key player in DNA repair and genomic stability . The compound exhibits a Ki value of 8 nM and an EC50 value of 3 nM in whole cell assay , indicating its high affinity and efficacy towards the PARP-1 enzyme. This interaction can influence various biochemical reactions, particularly those involved in DNA repair and cell survival .
Cellular Effects
ABT-472 has significant effects on various types of cells, particularly cancer cells . By inhibiting PARP-1, ABT-472 can disrupt the process of DNA repair, leading to cell death . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ABT-472 involves its interaction with the PARP-1 enzyme . ABT-472 acts as a potent inhibitor of PARP-1, preventing it from facilitating the repair of damaged DNA . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .
Metabolic Pathways
ABT-472 is involved in the PARP-1 mediated DNA repair pathway
Subcellular Localization
Given its role as a PARP-1 inhibitor, it is likely that ABT-472 localizes to the nucleus where PARP-1 is typically found .
特性
IUPAC Name |
butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFBXGWIRCSOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670431 | |
| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943650-25-7 | |
| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ABT-472?
A1: While the provided abstracts don't delve into the specific mechanism of action, they do mention that ABT-472 is a benzimidazole PARP inhibitor [, ]. This suggests that ABT-472 likely exerts its effects by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can interfere with the DNA repair processes in cancer cells, ultimately leading to cell death.
Q2: What were the key findings related to the development and synthesis of ABT-472?
A2: Researchers successfully developed a nine-step convergent process for the synthesis of ABT-472 []. They identified and addressed several impurities, ultimately streamlining the synthesis while maintaining a convergent approach. Importantly, the team also determined a stable salt form and established control over the API solid form. This process development was crucial for producing larger quantities of high-purity ABT-472 (over 99% purity) for further research and potential clinical applications.
Q3: What preclinical evidence supports the potential anticancer activity of ABT-472?
A3: Although the abstract lacks specifics, it highlights that ABT-472 demonstrated an ability to enhance the antitumor activity of doxorubicin in human xenograft models []. This finding suggests a potential synergistic effect when combining ABT-472 with existing chemotherapeutic agents like doxorubicin. Further investigation into this synergistic potential and the underlying mechanisms would be valuable for optimizing treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



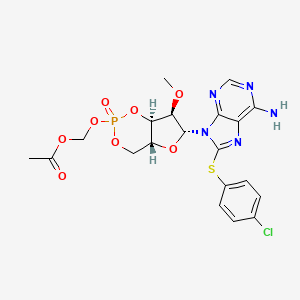
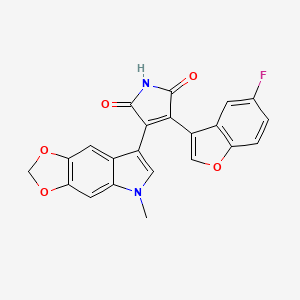
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
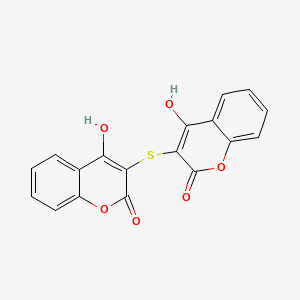
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

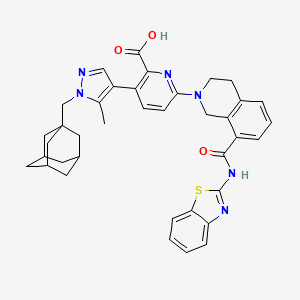
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
